Superior Potency Over Earlier PAMs
Kv3.1 modulator 2 demonstrates a half-maximal effective concentration (EC50) of 68 nM in patch-clamp assays using HEK293 cells expressing human Kv3.1 channels [1]. This represents a substantial improvement in potency compared to commonly referenced Kv3.1 positive allosteric modulators (PAMs). Specifically, its EC50 is approximately 69-fold lower than that of RE1 (4.5 µM), 19-fold lower than EX15 (1.3 µM), 47-fold lower than AUT5 (3.2 µM), and 69-fold lower than AUT1 (4.7 µM, based on a pEC50 of 5.33) [2][3].
| Evidence Dimension | In vitro potency for positive modulation of Kv3.1 channel current |
|---|---|
| Target Compound Data | EC50 = 68 nM |
| Comparator Or Baseline | RE1 (EC50 = 4.5 µM), EX15 (EC50 = 1.3 µM), AUT5 (EC50 = 3.2 µM), AUT1 (pEC50 = 5.33, corresponding to EC50 ≈ 4.7 µM) |
| Quantified Difference | Kv3.1 modulator 2 is 19- to 69-fold more potent than the listed comparators. |
| Conditions | Whole-cell patch-clamp on HEK293 cells heterologously expressing human Kv3.1a (or Kv3.1b for AUT1). Assays were conducted at room temperature with comparable voltage protocols. |
Why This Matters
Higher potency enables the use of lower compound concentrations in experiments, reducing the risk of off-target effects, improving solubility margins, and increasing the assay window for detecting functional modulation.
- [1] MedChemExpress (MCE). Kv3.1 modulator 2 - Product Datasheet. View Source
- [2] Taskin, B., et al. Biophysical characterization of KV3.1 potassium channel activating compounds. Eur. J. Pharmacol. 2015, 758, 66-75. View Source
- [3] Liang, Q., Chi, G., Cirqueira, L., Zhi, L., Marasco, A., Pilati, N., Gunthorpe, M.J., Alvaro, G., Large, C.H., Sauer, D.B., Treptow, W., Covarrubias, M. The binding and mechanism of a positive allosteric modulator of Kv3 channels. Nat. Commun. 2024, 15(1), 2533. View Source
